

# NMR and mass spectrometry data for C29H35N3O6S

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C29H35N3O6S	
Cat. No.:	B15172505	Get Quote

An Application Note on the Spectroscopic Analysis of C29H35N3O6S

#### Introduction

This document provides a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of the compound with the molecular formula **C29H35N3O6S**. The target audience for this application note includes researchers, scientists, and professionals in the field of drug development and natural product chemistry. The protocols and data presentation formats outlined herein are designed to serve as a practical template for the structural elucidation and characterization of novel small molecules. For the purpose of this note, we will consider a hypothetical structure that corresponds to the given molecular formula: a synthetic peptide derivative, hereafter referred to as "Compound 1".

#### **Hypothetical Structure: Compound 1**

To illustrate the application of spectroscopic techniques, we propose a plausible structure for **C29H35N3O6S**, which incorporates common moieties found in pharmaceutical compounds, such as a sulfonamide and peptide-like linkages.

(A chemical structure diagram would be presented here in a full application note)

IUPAC Name: (S)-2-((S)-2-(4-(tert-butyl)phenylsulfonamido)-3-phenylpropanamido)-N-((S)-1-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)-3-methylbutanamide



#### **Data Presentation**

The following tables summarize the expected quantitative NMR and mass spectrometry data for Compound 1.

Table 1: <sup>1</sup>H NMR Data (500 MHz. CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.80 - 7.20	m	14H	-	Aromatic-H
7.05	d	1H	8.5	NH
6.85	d	1H	8.0	NH
6.50	d	1H	7.5	NH
4.60	m	1H	-	α-Н
4.45	m	1H	-	α-Н
4.30	m	1H	-	α-Н
3.70	S	3H	-	OCH <sub>3</sub>
3.20 - 3.00	m	4H	-	β-CH <sub>2</sub> (x2)
2.20	m	1H	6.5	β-СН
1.35	S	9H	-	t-butyl-H
1.25	d	3H	7.0	СНз
0.90	dd	6H	6.5	(CH <sub>3</sub> ) <sub>2</sub>

Table 2: ¹3C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
172.5, 171.0, 170.5	C=O (Amide x2, Ester x1)
143.0, 138.0, 136.5	Aromatic C (quaternary)
129.5, 129.0, 128.5, 127.0	Aromatic CH
60.0, 58.5, 55.0	α-C
52.5	OCH₃
50.0	C (quaternary, t-butyl)
38.0, 37.5	β-CH <sub>2</sub>
31.0	β-СН
30.0	t-butyl CH₃
19.0, 18.5	CH₃

### **Table 3: High-Resolution Mass Spectrometry (HRMS)**

**Data** 

lon	Calculated m/z	Observed m/z
[M+H]+	586.2323	586.2328
[M+Na] <sup>+</sup>	608.2142	608.2146

# **Experimental Protocols**

The following are detailed protocols for the acquisition of NMR and MS data for Compound 1.

# **NMR Spectroscopy**

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.







 Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

• Transfer the solution to a 5 mm NMR tube.

2. <sup>1</sup>H NMR Acquisition:

Instrument: 500 MHz NMR Spectrometer

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

• Relaxation Delay: 1.0 s

• Spectral Width: 12 ppm

• Temperature: 298 K

3. <sup>13</sup>C NMR Acquisition:

Instrument: 500 MHz NMR Spectrometer (125 MHz for <sup>13</sup>C)

• Pulse Program: zgpg30

• Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

• Spectral Width: 240 ppm

• Temperature: 298 K

4. 2D NMR (COSY, HSQC, HMBC) Acquisition:



- Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.4, hmbcgpndqf) should be utilized.
- Optimize spectral widths in both dimensions based on the 1D spectra.
- Set the number of increments in the indirect dimension to at least 256 for adequate resolution.

#### **Mass Spectrometry**

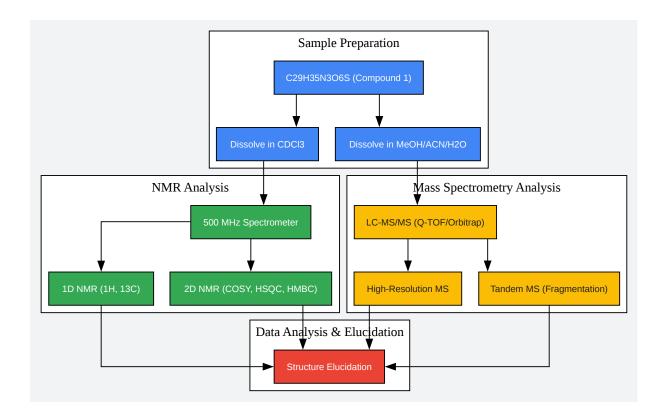
- 1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the compound in methanol.
- Dilute the stock solution to a final concentration of 10 μg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- 2. LC-MS/MS Analysis:
- LC System: Standard HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then reequilibrate.
- Flow Rate: 0.3 mL/min
- MS System: Q-TOF or Orbitrap mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: 100-1000 m/z.



 Data Acquisition: Perform a full MS scan followed by data-dependent MS/MS scans on the top 3 most intense ions.

#### **Mandatory Visualization**

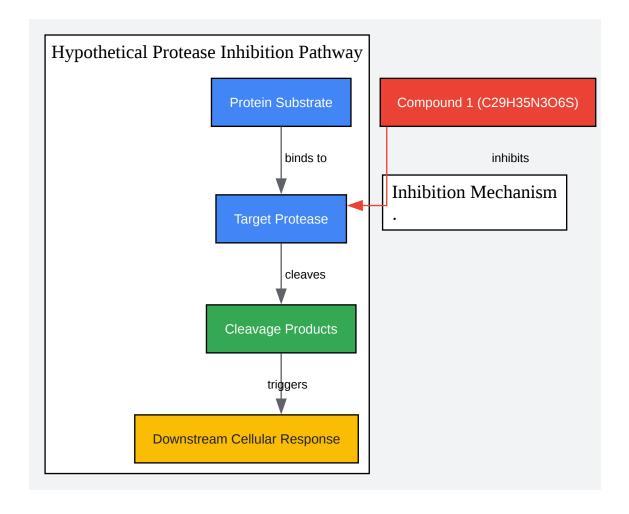
The following diagrams illustrate the experimental workflow and a hypothetical biological context for Compound 1.



Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.





Click to download full resolution via product page

Caption: Hypothetical signaling pathway inhibition.

 To cite this document: BenchChem. [NMR and mass spectrometry data for C29H35N3O6S]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15172505#nmr-and-mass-spectrometry-data-for-c29h35n3o6s]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com